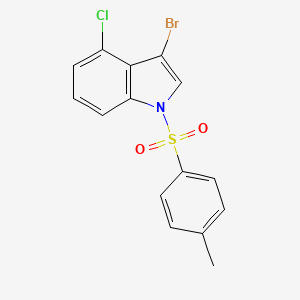
Diethyl 2-(6-Methoxy-3-pyridyl)malonate
Descripción general
Descripción
Diethyl 2-(6-Methoxy-3-pyridyl)malonate is a chemical compound with the molecular formula C13H17NO5 . It is also known by other names such as 902130-84-1, 1,3-DIETHYL 2- (6-METHOXYPYRIDIN-3-YL)PROPANEDIOATE .
Molecular Structure Analysis
The molecular weight of Diethyl 2-(6-Methoxy-3-pyridyl)malonate is 267.28 g/mol . The InChI code isInChI=1S/C13H17NO5/c1-4-18-12 (15)11 (13 (16)19-5-2)9-6-7-10 (17-3)14-8-9/h6-8,11H,4-5H2,1-3H3 . The Canonical SMILES is CCOC (=O)C (C1=CN=C (C=C1)OC)C (=O)OCC . Physical And Chemical Properties Analysis
Diethyl 2-(6-Methoxy-3-pyridyl)malonate has a molecular weight of 267.28 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 267.11067264 g/mol . The topological polar surface area is 74.7 Ų . It has a heavy atom count of 19 .Aplicaciones Científicas De Investigación
Crystal Growth and Characterization
The compound has been used in the growth of single crystals by the standard slow evaporation method . The lattice cell parameters by XRD analysis confirmed that the crystal system is Triclinic with the space group of Pī .
Thermal Studies
Thermal studies of the compound have been conducted, explaining two major weight losses between 107 and 153 °C and 153 and 800 °C .
Mechanical Properties
The hardness profile of the compound increases with an increase in load, confirming the reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 .
Dielectric and Electronic Filters
The compound has been used in the development of dielectric and electronic filters . The dielectric constant and dielectric loss are perfectly and accurately measured and properly reported .
Optical Applications
The compound has been used in optical applications . The FTIR spectrum portrays the presence of major and active functional groups .
Biomedical Applications
The compound has been tested for potential biomedical applications using molecular docking . The binding affinity values for the standard inhibitor A74DME and investigational compound were − 8.1 kJ/mole and − 8.3 kJ/mole, respectively . This suggests that it may have potential for in vivo animal analysis as well as anti-cancer work .
Propiedades
IUPAC Name |
diethyl 2-(6-methoxypyridin-3-yl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-18-12(15)11(13(16)19-5-2)9-6-7-10(17-3)14-8-9/h6-8,11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPQDPMNTQENAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=C(C=C1)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(6-Methoxy-3-pyridyl)malonate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5,8-difluoro-4-(4-{[(2-methyl-2-propanyl)oxy]carbonyl}-1-piperazinyl)-2-quinolinecarboxylate](/img/structure/B3043601.png)

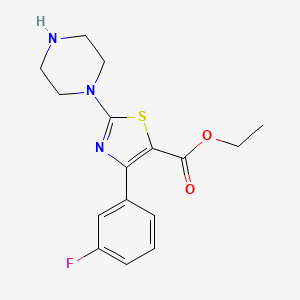
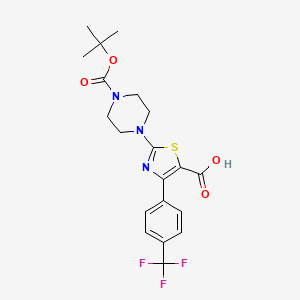
![tert-Butyl 4-[4-(2,5-difluorophenyl)-5-ethoxycarbonylthiazol-2-yl]piperazine-1-carboxylate](/img/structure/B3043606.png)
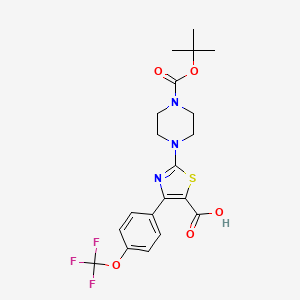
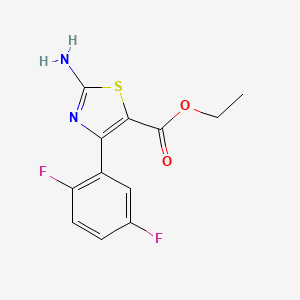
![2-Methyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3043610.png)
![4-[(Trifluoromethyl)thio]benzoyl bromide](/img/structure/B3043612.png)


